2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine
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Overview
Description
2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine is a chemical compound with the molecular formula C14H16N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with cycloheptanone in the presence of a base to form an intermediate, which is then subjected to reductive amination to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Scientific Research Applications
2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine
- 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline
- 2,11-dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Uniqueness
2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine is unique due to the presence of the methoxy group at the 2-position, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
5778-87-0 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine |
InChI |
InChI=1S/C15H18N2O/c1-18-10-7-8-14-12(9-10)15(16)11-5-3-2-4-6-13(11)17-14/h7-9H,2-6H2,1H3,(H2,16,17) |
InChI Key |
RDDMAFNPIDJMBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3CCCCCC3=C2N |
Origin of Product |
United States |
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